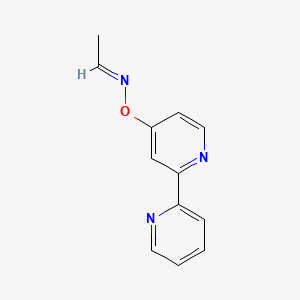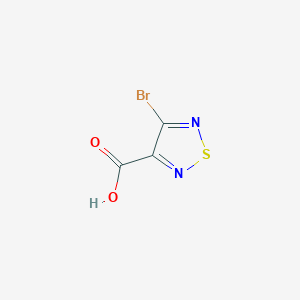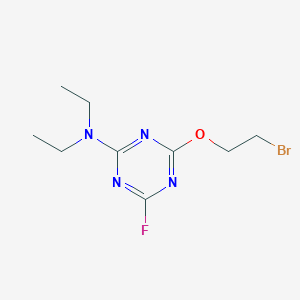
4-(2-Bromoethoxy)-N,N-diethyl-6-fluoro-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Bromoethoxy)-N,N-diethyl-6-fluoro-1,3,5-triazin-2-amine is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHBrFN
IUPAC Name: this compound
This compound belongs to the class of 4-hydroxybenzaldehyde derivatives, and its synthesis involves interesting reactions. Let’s explore further!
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of 4-(2-bromoethoxy)-N,N-diethyl-6-fluoro-1,3,5-triazin-2-amine typically involves the following steps:
Starting Material: Begin with 2,4-dihydroxybenzaldehyde.
Bromination: React 2,4-dihydroxybenzaldehyde with 1,2-dibromopropane to introduce the bromoethoxy group.
Ethylation: Ethylate the bromoethoxy intermediate using diethylamine.
Fluorination: Introduce the fluorine atom using appropriate reagents.
Triazine Formation: Cyclize the compound to form the 1,3,5-triazine ring.
Industrial Production:: Industrial-scale production methods may involve variations of the above steps, optimized for efficiency and yield.
Analyse Chemischer Reaktionen
4-(2-Bromoethoxy)-N,N-diethyl-6-fluoro-1,3,5-triazin-2-amine can participate in various reactions:
Substitution Reactions: The bromoethoxy group can undergo nucleophilic substitution reactions.
Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation or reduction.
Common Reagents: Diethylamine, bromine, fluorine-containing reagents.
Major Products: The triazine ring can react further, yielding diverse products.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in several fields:
Chemistry: As a versatile building block for more complex molecules.
Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).
Medicine: Research into its pharmacological effects and potential drug development.
Industry: Used in the synthesis of specialized materials.
Wirkmechanismus
The precise mechanism by which 4-(2-bromoethoxy)-N,N-diethyl-6-fluoro-1,3,5-triazin-2-amine exerts its effects remains an active area of study. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
While I don’t have specific data on similar compounds, this compound’s uniqueness lies in its combination of bromoethoxy, fluoro, and triazine moieties.
Eigenschaften
CAS-Nummer |
95544-93-7 |
|---|---|
Molekularformel |
C9H14BrFN4O |
Molekulargewicht |
293.14 g/mol |
IUPAC-Name |
4-(2-bromoethoxy)-N,N-diethyl-6-fluoro-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H14BrFN4O/c1-3-15(4-2)8-12-7(11)13-9(14-8)16-6-5-10/h3-6H2,1-2H3 |
InChI-Schlüssel |
FVVVNLIQLLIJSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=NC(=NC(=N1)F)OCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13126503.png)



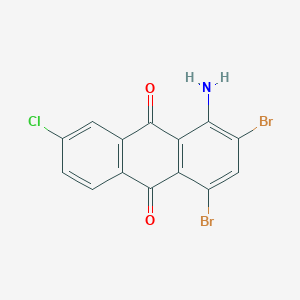


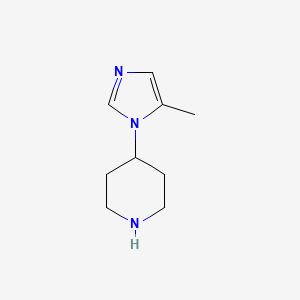
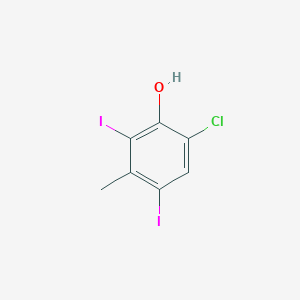
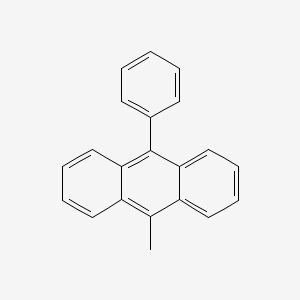
![1-[9-(9H-Fluoren-9-ylidene)-9H-fluoren-2-yl]ethan-1-one](/img/structure/B13126560.png)

